

2-Chloro-4-(trifluoromethyl)pyridin-3-amine physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Chloro-4-(trifluoromethyl)pyridin-3-amine

Cat. No.: B069462

[Get Quote](#)

An In-depth Technical Guide to the Physical Properties of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**

Introduction

2-Chloro-4-(trifluoromethyl)pyridin-3-amine, a substituted pyridine derivative, is a key building block in modern medicinal chemistry and drug discovery. Its unique electronic and structural features, imparted by the chloro, trifluoromethyl, and amine functional groups, make it a valuable synthon for creating complex molecular architectures with potential therapeutic applications. A comprehensive understanding of its physical properties is not merely academic; it is a critical prerequisite for its effective use in synthesis, formulation, and preclinical development. These properties govern the compound's reactivity, solubility, stability, and bioavailability, directly impacting experimental design, process scale-up, and the ultimate success of a drug development program.

This technical guide provides an in-depth analysis of the core physical and chemical properties of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**. It is designed for researchers, chemists, and pharmaceutical scientists, offering not just data, but also the experimental context and procedural knowledge necessary for its practical application. We will delve into the causality behind experimental choices and provide validated protocols for the determination of its key physicochemical parameters.

Core Physicochemical Properties

The fundamental properties of a compound dictate its behavior in both chemical and biological systems. For **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**, these parameters provide the foundational knowledge for its handling, storage, and application.

Property	Value	Source
CAS Number	166770-70-3	[1]
Molecular Formula	C ₆ H ₄ ClF ₃ N ₂	[1]
Molecular Weight	196.56 g/mol	[1] [2]
Appearance	Off-white to yellow solid	[3]
Melting Point	53-57 °C	[3]
Boiling Point	255.1 ± 35.0 °C (Predicted)	[3] [4]
Density	1.507 ± 0.06 g/cm ³ (Predicted)	[3]
pKa	0.93 ± 0.10 (Predicted)	[3] [4]

Spectroscopic Profile for Structural Confirmation

Spectroscopic analysis is indispensable for verifying the identity and purity of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**. The combination of chloro, amino, and trifluoromethyl groups on the pyridine ring results in a distinct spectroscopic signature.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and a broader signal for the amine (-NH₂) protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing nature of the adjacent substituents.
 - ¹³C NMR: The spectrum will display six unique carbon signals corresponding to the pyridine ring carbons and the trifluoromethyl carbon. The carbon attached to the fluorine atoms will show a characteristic quartet due to C-F coupling.

- ^{19}F NMR: A single, sharp resonance is expected for the three equivalent fluorine atoms of the trifluoromethyl group, serving as a clear diagnostic peak.
- Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the primary amine, C-N stretching, C-Cl stretching, and strong C-F stretching vibrations characteristic of the trifluoromethyl group.
- Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.

Experimental Protocols for Property Determination

The following sections provide detailed, field-proven methodologies for determining the critical physical properties of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**. These protocols are designed to be self-validating and reflect best practices in pharmaceutical research.

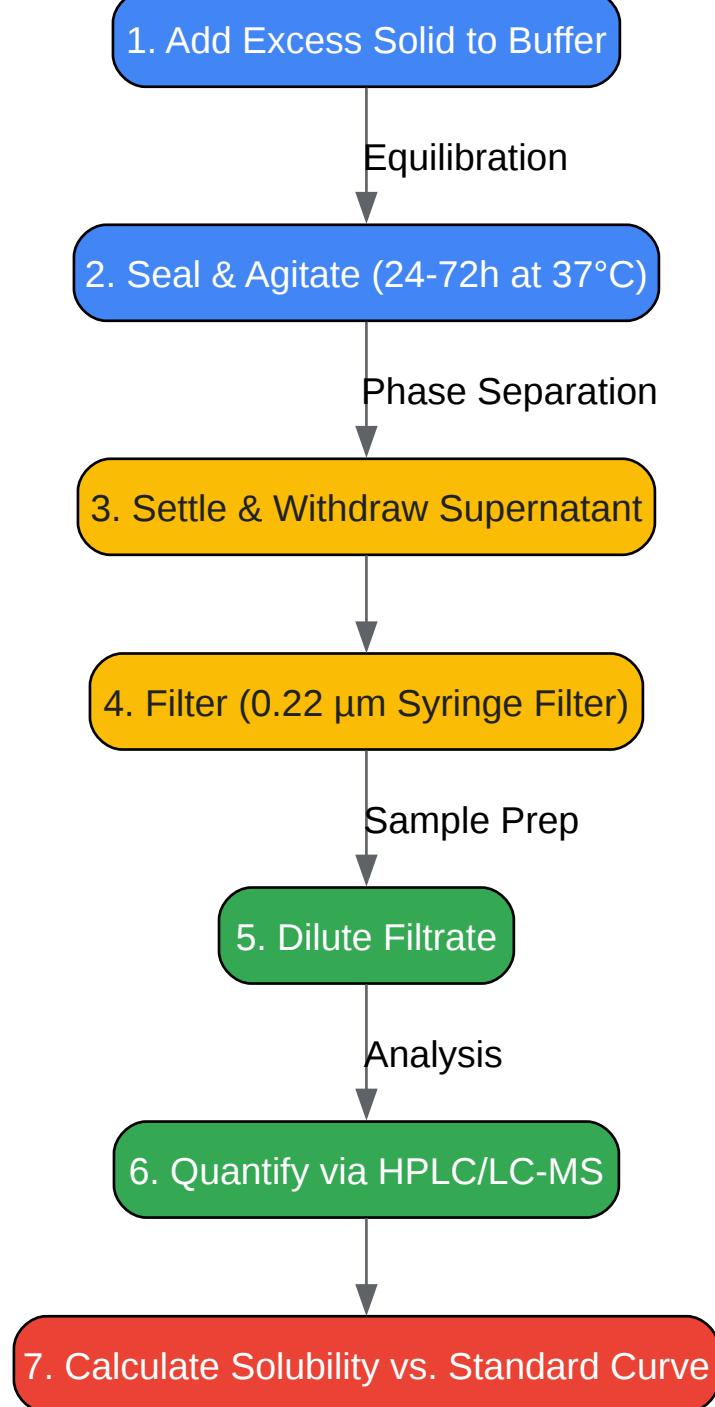
Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure crystalline compound, whereas impurities depress and broaden the melting range.^[5] This protocol ensures accurate determination through controlled heating, allowing the system to remain in thermal equilibrium.

Methodology:

- **Sample Preparation:** Ensure the **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** sample is completely dry. Place a small amount of the solid on a clean, dry surface.^[6]
- **Loading the Capillary Tube:** Take a capillary melting point tube (sealed at one end) and press the open end into the solid sample. A small amount of solid will be forced into the tube.^[6]
- **Packing the Sample:** Invert the tube and tap it gently on a hard surface to cause the solid to fall to the bottom. Alternatively, drop the tube through a long, narrow glass tube to pack the solid tightly. The final packed sample height should be 2-3 mm.^[6]

- Apparatus Setup: Insert the packed capillary tube into the heating block of a melting point apparatus.
- Heating and Observation:
 - If the approximate melting point is known (around 53-57 °C), heat the block rapidly to about 45 °C.
 - Reduce the heating rate significantly, so the temperature rises no more than 1 °C per minute as you approach the expected melting point.[6]
 - Record the temperature at which the first droplet of liquid appears (T_1).
 - Record the temperature at which the entire sample has completely liquefied (T_2).
- Reporting: The melting point is reported as a range from T_1 to T_2 . For a pure compound, this range should be narrow. If a repeat measurement is needed, always use a fresh sample in a new capillary tube.[6]



[Click to download full resolution via product page](#)

Workflow for Equilibrium Solubility Determination.

pKa Determination by ^1H NMR Titration

Causality: The pKa value is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. This property is paramount as it dictates a drug's ionization state in different biological compartments, which in turn affects its solubility, permeability, and target binding. [7] For a pyridine derivative, the protonation state of the ring nitrogen dramatically alters the electron density of the aromatic system. This change can be precisely monitored by observing the chemical shifts of the ring protons in the ^1H NMR spectrum as a function of pH. [8] Methodology:

- Sample Preparation: Prepare a stock solution of **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** at a known concentration (e.g., 20 mg/mL) in D_2O . [8] 2. pH Adjustment: Prepare a series of samples by adjusting the pD (the pH in D_2O) of aliquots of the stock solution across a wide range (e.g., pD 0 to 6). Use dilute DCl and NaOD solutions for adjustment. Note: The pH meter reading (pH) *must be corrected to pD using the formula: $pD = pH + 0.4$.* [8] 3. NMR Acquisition: Acquire a ^1H NMR spectrum for each sample in the series. Ensure consistent acquisition parameters across all experiments.
- Data Analysis:
 - Identify an aromatic proton signal that shows a significant change in chemical shift (δ) as the pD is varied.
 - Plot the chemical shift (δ) of this reporter proton (y-axis) against the corresponding pD value (x-axis).
 - The resulting plot will be a sigmoidal curve.
- pKa Calculation: The pKa is the pD value at the inflection point of the sigmoidal curve, which corresponds to the point of maximum slope. This value can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pD at the midpoint between the chemical shifts of the fully protonated ($\delta_{\text{H-A}}$) and fully deprotonated (δ_{A}) forms.



[Click to download full resolution via product page](#)

Workflow for pKa Determination via NMR Titration.

Safety, Handling, and Storage

Given its chemical structure, **2-Chloro-4-(trifluoromethyl)pyridin-3-amine** requires careful handling in a laboratory setting. While a specific safety data sheet (SDS) for this exact isomer is not detailed in the provided context, information from closely related analogs and general chemical safety principles should be applied.

- Hazard Classification: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation. [3][9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. [9][11]* Handling: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. [12] [13] Avoid contact with skin and eyes. Wash hands thoroughly after handling. [11]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. [13] Some suppliers recommend storage at 2-8°C, protected from light, to ensure long-term stability. [3]

Conclusion

2-Chloro-4-(trifluoromethyl)pyridin-3-amine is a compound of significant interest in pharmaceutical research. Its physical properties—melting point, solubility, and pKa—are not static data points but are dynamic parameters that provide deep insights into its behavior. The protocols and data presented in this guide offer a robust framework for scientists to confidently handle, characterize, and utilize this valuable chemical intermediate. Adherence to these rigorous experimental methodologies is essential for generating reliable and reproducible data, thereby accelerating the journey from chemical synthesis to therapeutic innovation.

References

- Bulgarian Chemical Communications. (2018).
- ResearchGate. (2019).
- AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. [Link]
- MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]
- PubMed. (2020).
- ACS Publications. (2019).
- SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
- World Health Organization (WHO). (n.d.).
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridin-3-amine. [Link]
- PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. [Link]
- PubChem. (n.d.). 2-Chloro-6-(trifluoromethyl)pyrimidin-4-amine. [Link]
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. [Link]
- ACS Publications. (n.d.).
- MDPI. (2011).
- LookChem. (n.d.). **2-Chloro-4-(trifluoromethyl)pyridin-3-amine**. [Link]
- ChemBK. (2024). 2-Chloro-3-amine-5-(trifluoromethyl)pyridine. [Link]
- NIST WebBook. (n.d.). 2-Chloro-4-trifluoromethylpyridine. [Link]
- ResearchGate. (2015). Spectroscopic studies and molecular structure investigation on 2-chloro-4- (trifluoromethyl) pyridine: A combined experimental and DFT analysis. [Link]
- NIH. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
- SlideShare. (2021). experiment (1)
- Chemistry LibreTexts. (2022). 6.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE price, buy 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE - chemicalbook [m.chemicalbook.com]
- 2. 2-Chloro-5-(trifluoromethyl)pyridin-3-amine | C6H4ClF3N2 | CID 12919757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE price, buy 2-CHLORO-4-(TRIFLUOROMETHYL)PYRIDIN-3-AMINE - chemicalbook [chemicalbook.com]
- 4. lookchem.com [lookchem.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. fishersci.com [fishersci.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- To cite this document: BenchChem. [2-Chloro-4-(trifluoromethyl)pyridin-3-amine physical properties]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b069462#2-chloro-4-trifluoromethyl-pyridin-3-amine-physical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com